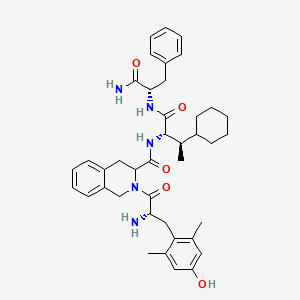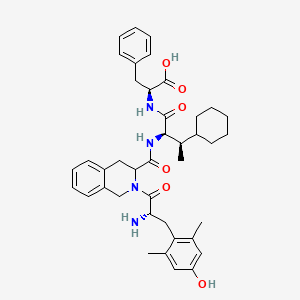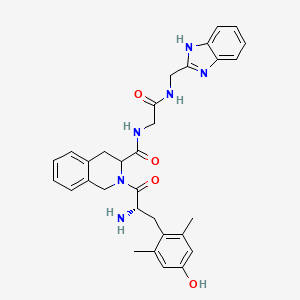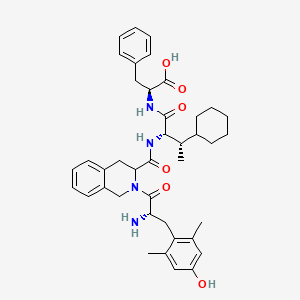
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is a synthetic peptide that has garnered attention for its high selectivity and potency as a delta opioid receptor antagonist. This compound is part of a class of opioid peptides designed to interact with specific opioid receptors, making it a valuable tool in both research and potential therapeutic applications .
Preparation Methods
The synthesis of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH involves solid-phase peptide synthesis (SPPS) techniques. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to protect the amino acids during the synthesis. The peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
Chemical Reactions Analysis
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH undergoes various chemical reactions, including amidation and substitution reactions. Amidation of the peptide can significantly increase its affinity for the mu opioid receptor, while substitution reactions involving the modification of specific amino acids can alter its selectivity and potency. Common reagents used in these reactions include Boc (tert-butyloxycarbonyl) protected amino acids and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .
Scientific Research Applications
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is primarily used in scientific research to study the interactions between opioid receptors and their ligands. Its high selectivity for the delta opioid receptor makes it an excellent tool for investigating the physiological and pharmacological roles of this receptor.
Mechanism of Action
The compound exerts its effects by binding to the delta opioid receptor, a G protein-coupled receptor involved in modulating pain perception and other physiological processes. Upon binding, H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH acts as an antagonist, blocking the receptor’s activity and preventing the downstream signaling pathways that would normally be activated by endogenous opioid peptides. This blockade can help researchers understand the receptor’s role in pain modulation and other functions .
Comparison with Similar Compounds
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is unique in its high selectivity and potency as a delta opioid receptor antagonist. Similar compounds include H-Dmt-Tic-OH and H-Dmt-Tic-Ala-OH, which also exhibit high affinity for the delta opioid receptor but differ in their selectivity and potency. The presence of the beta-methyl substitution in this compound enhances its selectivity compared to these analogs .
Properties
Molecular Formula |
C40H50N4O6 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36-/m0/s1 |
InChI Key |
GWHRSTGESQKJIQ-VERNRBRGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


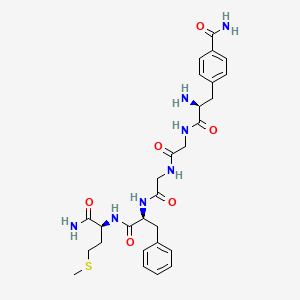

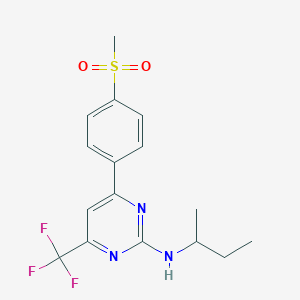

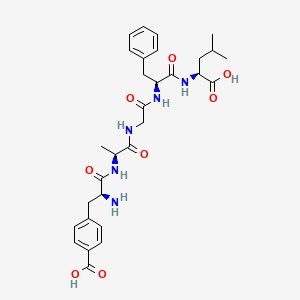
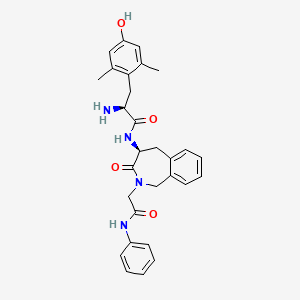

![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)
![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
